Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
Overview
Description
Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate: is a chemical compound with the molecular formula C18H15NO4 and a molecular weight of 309.32 g/mol
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in the preparation of roxadustat , which is a drug used to treat anemia and chronic renal insufficiency . Therefore, it can be inferred that the targets might be related to the erythropoiesis process.
Mode of Action
Given its use in the synthesis of roxadustat, it may be involved in the inhibition of hypoxia-inducible factor prolyl hydroxylase (hif-ph), which is the mode of action of roxadustat .
Biochemical Pathways
Considering its role in the synthesis of roxadustat, it might be involved in the erythropoiesis pathway, specifically the hypoxia-inducible factor (hif) pathway .
Result of Action
Given its role in the synthesis of roxadustat, it might contribute to the increase in endogenous erythropoietin production, improved iron regulation, and reduced inflammation associated with chronic kidney disease .
Biochemical Analysis
Biochemical Properties
Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the preparation of Roxadustat, a drug used to treat anemia and chronic renal insufficiency . The compound’s interactions with enzymes and proteins are crucial for its biochemical activity, influencing various metabolic pathways and cellular processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s effects on cellular processes are essential for understanding its potential therapeutic applications and toxicity. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to alterations in their activity. These interactions are critical for its biochemical and cellular effects, influencing various metabolic and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations for its use in research and therapeutic applications. Studies have shown that the compound is stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, highlighting the need for careful monitoring in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that the compound has a threshold effect, where its activity increases with dosage up to a certain point, beyond which toxicity may occur . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its biochemical and cellular effects . Studies have shown that it can modulate the activity of key enzymes, leading to changes in metabolic activity and the production of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . Understanding these interactions is essential for determining the compound’s therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate typically involves multiple steps, starting with the formation of the isoquinoline core. One common approach is the Biltz synthesis, which involves the reaction of aniline derivatives with glyoxal and ammonia under controlled conditions. The resulting intermediate is then subjected to further modifications, including methylation and hydroxylation, to achieve the desired structure.
Industrial Production Methods: : On an industrial scale, the production of this compound requires precise control over reaction conditions, such as temperature, pressure, and pH. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to ensure consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: : Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. The reaction conditions are carefully controlled to achieve the desired outcomes, with temperature and solvent choice playing a significant role.
Major Products Formed: : The major products resulting from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development, contributing to the compound's versatility and utility in various fields.
Scientific Research Applications
Chemistry: : In the field of chemistry, Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure makes it a key component in the development of new chemical entities and pharmaceuticals.
Biology: : In biological research, this compound is used to study various cellular processes and pathways. Its ability to interact with specific molecular targets makes it a useful tool for investigating biological mechanisms and potential therapeutic targets.
Medicine: : The compound has shown promise in medical research, particularly in the development of new drugs. Its potential as a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor has been explored for increasing white blood cell levels in blood and hematopoietic progenitor cells in bone marrow.
Industry: : In the industrial sector, this compound is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in the manufacturing process.
Comparison with Similar Compounds
Uniqueness: : What sets Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate apart from its counterparts is its specific arrangement of hydroxyl and methoxy groups, which contribute to its unique chemical properties and biological activity. This distinct structure allows for targeted interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-15-10-13(23-12-6-4-3-5-7-12)8-9-14(15)17(20)16(19-11)18(21)22-2/h3-10,20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGPMRFWBJZJOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)OC)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145435 | |
Record name | 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801145435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421312-34-6 | |
Record name | 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421312-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801145435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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